IL-17A antagonist 1

Allosteric Inhibition Protein-Protein Interaction X-ray Crystallography

IL-17A antagonist 1 is a uniquely validated allosteric inhibitor of the IL-17A homodimer, disrupting the IL-17A/IL-17RA protein–protein interaction via a non-orthosteric mechanism confirmed by a 3.15 Å co-crystal structure. It potently inhibits IL-17A-induced G-CSF secretion in primary human keratinocytes, establishing direct pharmacological relevance for psoriasis and inflammatory skin disease models. Unlike orthosteric inhibitors (e.g., LY3509754), its allosteric binding mode traps a specific inactive conformation, making it an essential chemical biology tool for time-resolved FRET, HDX-MS, and structure-guided mutagenesis studies. Ideal as a reference allosteric control in DEL hit triage and fragment-based screening campaigns.

Molecular Formula C33H41FN6O4
Molecular Weight 604.7 g/mol
Cat. No. B8103254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIL-17A antagonist 1
Molecular FormulaC33H41FN6O4
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)NC(CC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CCNC(=O)CC4(CCCC4)CC(=O)N(C)C
InChIInChI=1S/C33H41FN6O4/c1-39(2)30(42)22-33(16-6-7-17-33)21-29(41)35-18-14-23-10-12-25(13-11-23)37-31(43)27(20-24-8-4-5-9-26(24)34)38-32(44)28-15-19-36-40(28)3/h4-5,8-13,15,19,27H,6-7,14,16-18,20-22H2,1-3H3,(H,35,41)(H,37,43)(H,38,44)/t27-/m0/s1
InChIKeyVWRXSIAIHJZTCV-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IL-17A Antagonist 1: A DNA-Encoded Library-Derived Allosteric Inhibitor for Autoimmune Inflammation Research


IL-17A antagonist 1 (also referred to as JNJ627 or Compound 1) is a small-molecule allosteric inhibitor of the IL-17A homodimer, discovered via a DNA-encoded chemical library (DEL) screen [1]. It disrupts the IL-17A/IL-17RA protein–protein interaction through a unique allosteric mechanism, rather than direct orthosteric competition, as validated by a 3.15 Å co-crystal structure [2]. The compound exhibits a binding affinity (Kd) of 0.66 μM and an IC50 of 1.14 μM in biochemical assays . It potently inhibits IL-17A-induced G-CSF production in primary human keratinocytes, establishing its pharmacological relevance in cellular models of inflammation [3].

Why IL-17A Antagonist 1 Cannot Be Replaced by Other Small-Molecule IL-17A Inhibitors


IL-17A antagonists differ fundamentally in their binding mode (orthosteric vs. allosteric), molecular stoichiometry (1:1 vs. 2:1 homodimer engagement), and downstream functional consequences. IL-17A antagonist 1 is an allosteric inhibitor that binds to the interior interface of the IL-17A homodimer, disrupting quaternary structure and preventing receptor-binding conformation adoption [1]. In contrast, compounds like LY3509754 (IL-17A inhibitor 1) act as orthosteric inhibitors with sub-nanomolar potency but may exhibit distinct selectivity profiles and off-target risks . RORγt inverse agonists (e.g., A-9758) inhibit IL-17A production indirectly via transcriptional regulation, rather than direct cytokine blockade, leading to different kinetics and therapeutic windows . Simple potency comparisons are insufficient: allosteric modulation can offer advantages in overcoming resistance, improving selectivity, and enabling unique pharmacodynamic profiles. Substitution without understanding these mechanistic differences may invalidate experimental outcomes or lead to misinterpretation of structure–activity relationships.

Quantitative Differentiation of IL-17A Antagonist 1 Against Closest Analogs


Allosteric Binding Mode Confirmed by Co-Crystal Structure at 3.15 Å Resolution

IL-17A antagonist 1 binds to a novel allosteric pocket at the interior interface of the IL-17A homodimer, distinct from the orthosteric receptor-binding site. This was validated by a 3.15 Å co-crystal structure (PDB 9D3C) showing two molecules of the compound bound symmetrically within the homodimer cavity [1]. In contrast, LY3509754 (IL-17A inhibitor 1) is an orthosteric inhibitor that directly competes with IL-17RA binding . Macrocyclic IL-17A antagonists from Pfizer also engage a different binding epitope near the receptor interface [2].

Allosteric Inhibition Protein-Protein Interaction X-ray Crystallography

Biochemical Potency: Kd and IC50 Values in Direct Binding Assays

IL-17A antagonist 1 binds to IL-17A with a Kd of 0.66 μM and inhibits IL-17A/IL-17RA interaction with an IC50 of 1.14 μM . For comparison, JNJ627 (the same lead compound) exhibits a Kd of 92 nM and IC50 of 16 nM in TR-FRET assays [1]. LY3509754 demonstrates significantly higher potency, with an IC50 of <9.45 nM in AlphaLISA and 9.3 nM in HT-29 cells . IL-17A modulator-1 has a pIC50 of 8.2 (IC50 ≈ 6.3 nM) .

Binding Affinity IL-17A Antagonism Fluorescence Polarization

Functional Inhibition of IL-17A-Induced G-CSF Secretion in Primary Human Keratinocytes

IL-17A antagonist 1 potently inhibited IL-17A-induced G-CSF production in primary human keratinocytes, with an EC50 value of approximately 3 μM (derived from published dose–response curves) [1]. In comparison, the optimized analog Compound 3 from the same series achieved a 10-fold improvement in cellular potency [2]. LY3509754 inhibits IL-17A-induced CXCL1/GROα in human keratinocytes with an IC50 of 8.25 nM . A-9758 inhibits TCR-mediated IL-17A secretion in human CD4+ T cells with an IC50 of 100 nM .

Cellular Pharmacology G-CSF Psoriasis Model

Unique Slow On-Rate Binding Kinetics Characteristic of Allosteric Modulators

IL-17A antagonist 1 and its analogs exhibit remarkably slow on-rate binding kinetics, a hallmark of allosteric inhibitors that trap the target in an inactive conformation [1]. This contrasts with orthosteric inhibitors like LY3509754, which typically display fast on-rates and off-rates dictated by direct competition with the endogenous ligand. Quantitative kinetic parameters (kon, koff) for IL-17A antagonist 1 are not yet publicly disclosed, but the slow on-rate is consistent with the observed allosteric mechanism and may contribute to prolonged target residence time [2].

Binding Kinetics Allosteric Modulation Surface Plasmon Resonance

Optimal Research Applications for IL-17A Antagonist 1 Based on Differentiated Evidence


Allosteric Probe for Dissecting IL-17A Quaternary Structure Dynamics

Use IL-17A antagonist 1 as a chemical biology tool to study the role of IL-17A homodimer quaternary structure in receptor activation. The validated allosteric binding site and co-crystal structure [1] enable structure-guided mutagenesis and biophysical studies to map the conformational changes required for IL-17RA engagement. Unlike orthosteric inhibitors that directly block the interface, this compound traps a specific inactive conformation, making it ideal for time-resolved FRET or HDX-MS experiments.

Primary Human Keratinocyte Assays for Psoriasis Mechanism of Action Studies

Employ IL-17A antagonist 1 in primary human keratinocyte cultures to validate IL-17A-dependent G-CSF secretion pathways relevant to psoriasis [2]. The compound's demonstrated functional activity in this disease-relevant primary cell type [3] supports its use in ex vivo models of skin inflammation, where direct IL-17A blockade rather than upstream RORγt inhibition is required.

Benchmarking Allosteric vs. Orthosteric IL-17A Inhibitors in Parallel Screening Cascades

Include IL-17A antagonist 1 as a reference allosteric control when profiling novel IL-17A inhibitors. Its distinct binding mode and moderate potency provide a useful comparator to orthosteric inhibitors like LY3509754, enabling differentiation of mechanism-based SAR. This is particularly valuable in DEL hit triage or fragment-based screening campaigns where binding site elucidation is a key decision point.

Structure-Based Drug Design Starting Point for Optimizing Allosteric IL-17A Antagonists

Leverage the 3.15 Å co-crystal structure of IL-17A antagonist 1 bound to the IL-17A homodimer [1] as a template for rational design of improved allosteric inhibitors. The published SAR around Compound 3 demonstrated a 10-fold improvement in cellular potency , validating the tractability of this chemical series. The compound serves as a validated lead for medicinal chemistry efforts targeting the allosteric pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IL-17A antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.